

Application Notes and Protocols for FL104 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: FL104

Cat. No.: B1672751

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Introduction

FL104 is a potent, small-molecule agonist of the Urotensin-II receptor (UTII), a G-protein coupled receptor implicated in a variety of physiological processes, including cardiovascular function.^{[1][2]} As a non-peptide agonist, **FL104** serves as a valuable tool for studying the pharmacology of the UTII receptor and for the development of high-throughput screening (HTS) assays to identify novel modulators of this target.^{[3][4][5][6]} These application notes provide a detailed overview and protocols for the use of **FL104** in HTS assays.

FL104: A Potent Urotensin-II Receptor Agonist

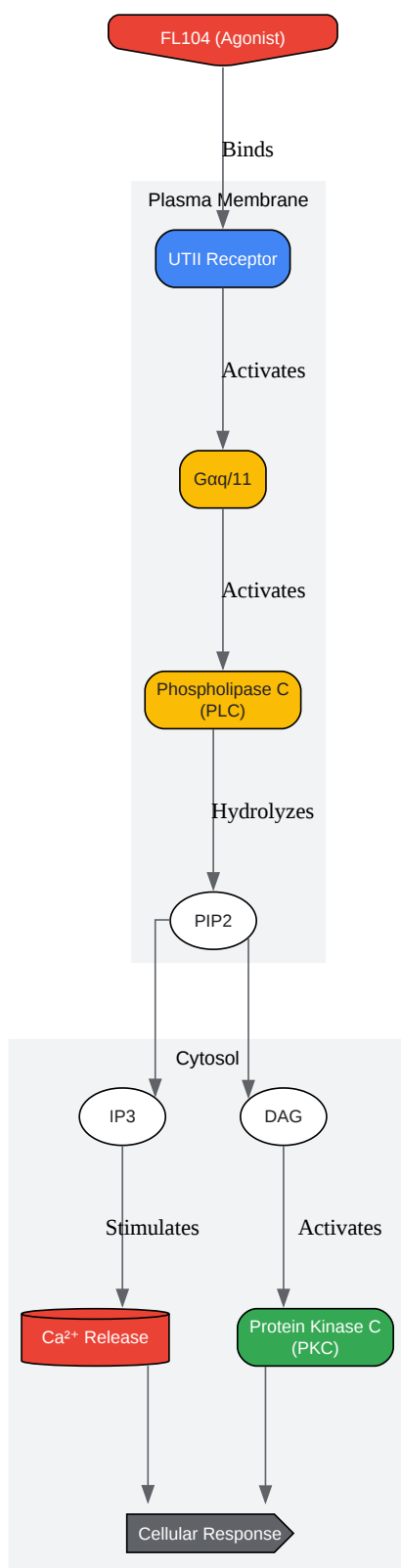
FL104 has demonstrated significant potency in cell-based functional assays. Its activity is typically measured by its ability to elicit a cellular response, such as calcium mobilization or reporter gene activation, mediated by the UTII receptor.

Quantitative Data Summary

Compound	Target Receptor	Assay Type	Measured Potency (pEC50)	Reference
FL104	Urotensin-II (UTII)	R-SAT (Receptor Selection and Amplification Technology)	7.11 - 7.5	[1] [2]
(S)-enantiomer of FL104	Urotensin-II (UTII)	R-SAT	7.49	[3]

Urotensin-II Signaling Pathway

The Urotensin-II receptor is primarily coupled to Gq/11 proteins. Upon agonist binding, this initiates a signaling cascade leading to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).



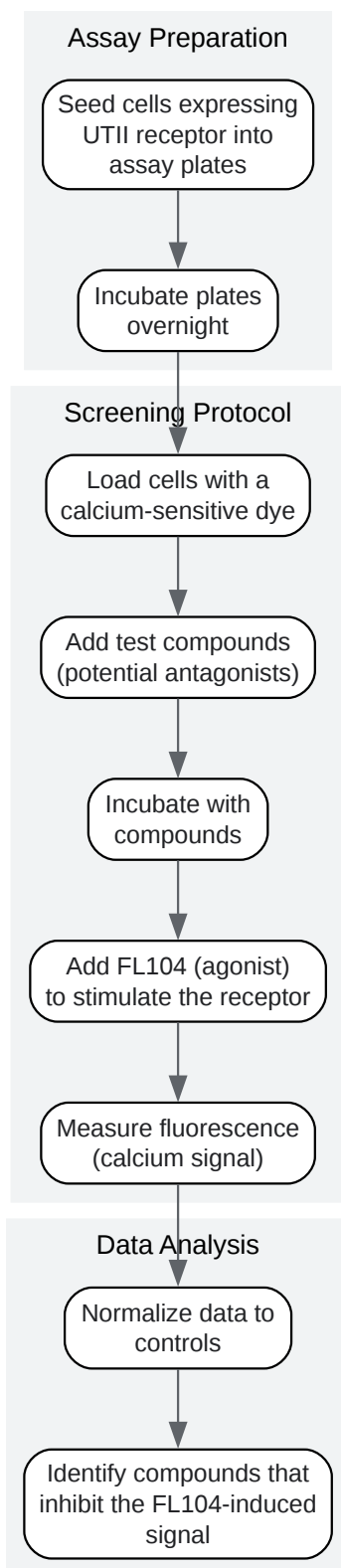
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Caption: Urotensin-II Receptor Signaling Pathway.

High-Throughput Screening Assay Protocol using **FL104**

This protocol describes a cell-based HTS assay to screen for antagonists of the Urotensin-II receptor using **FL104** as the stimulating agonist. The assay is based on the measurement of intracellular calcium mobilization.

Experimental Workflow



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Caption: High-Throughput Screening Workflow.

Materials and Reagents

- Cell Line: A stable cell line recombinantly expressing the human Urotensin-II receptor (e.g., CHO-K1 or HEK293).
- Assay Plates: 384-well, black, clear-bottom microplates.
- **FL104**: Stock solution in DMSO.
- Test Compounds: Library of small molecules in DMSO.
- Calcium-sensitive dye: (e.g., Fluo-4 AM).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1) with supplements.

Protocol

- Cell Seeding:
 - Culture the UTII-expressing cells to ~80-90% confluency.
 - Trypsinize and resuspend the cells in fresh culture medium.
 - Seed the cells into 384-well assay plates at a density of 10,000-20,000 cells per well.
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
- Dye Loading:
 - Prepare the calcium-sensitive dye working solution in assay buffer according to the manufacturer's instructions.
 - Remove the culture medium from the cell plates.
 - Add the dye working solution to each well.

- Incubate the plates at 37°C for 60 minutes.
- Compound Addition:
 - Prepare serial dilutions of the test compounds in assay buffer.
 - Add the diluted test compounds to the appropriate wells of the assay plate. Include wells with vehicle control (DMSO) and positive control (a known UTR receptor antagonist).
 - Incubate the plates at room temperature for 15-30 minutes.
- Agonist Addition and Signal Reading:
 - Prepare a working solution of **FL104** in assay buffer at a concentration that elicits a sub-maximal response (e.g., EC80).
 - Place the assay plate in a fluorescence plate reader equipped with an automated injection system.
 - Inject the **FL104** working solution into each well while simultaneously initiating the fluorescence reading.
 - Measure the fluorescence intensity over time to capture the calcium flux.

Data Analysis

- Normalization: The raw fluorescence data is normalized to the baseline fluorescence before the addition of **FL104**.
- Hit Identification: Compounds that significantly inhibit the **FL104**-induced calcium signal compared to the vehicle control are identified as primary hits.
- Dose-Response Analysis: Primary hits are further evaluated in dose-response experiments to determine their potency (IC50).

Illustrative HTS Data

Parameter	Value	Description
Z'-factor	> 0.5	A measure of assay quality, indicating a good separation between positive and negative controls.
Signal-to-Background Ratio	> 5	The ratio of the signal in the presence of agonist to the signal in the absence of agonist.
FL104 EC50	~30-80 nM	The concentration of FL104 that produces 50% of the maximal response in the assay.
Hit Compound IC50	Variable	The concentration of a test compound that inhibits 50% of the FL104-induced response.

Conclusion

FL104 is a robust and reliable tool for the development and execution of high-throughput screening assays for the Urotensin-II receptor. The protocols and data presented here provide a framework for researchers to establish and validate HTS campaigns aimed at the discovery of novel modulators of this important therapeutic target.

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